molecular formula C18H15Cl3N2O2 B11516367 N-(5-chloro-2-methylphenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-chloro-2-methylphenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11516367
M. Wt: 397.7 g/mol
InChI Key: LHWWBTGRQYBZDS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with chlorinated phenyl groups, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Substitution Reactions: The introduction of the chlorinated phenyl groups is achieved through nucleophilic aromatic substitution reactions. This involves reacting the pyrrolidine intermediate with chlorinated benzene derivatives under specific conditions, such as the presence of a base and a suitable solvent.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the pyrrolidine ring reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents are typical conditions for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.

    Industry: It can be used in the development of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methylphenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorinated phenyl groups and the pyrrolidine ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide: can be compared with other pyrrolidine derivatives and chlorinated aromatic compounds.

    Similar Compounds: this compound, this compound.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple chlorinated phenyl groups. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H15Cl3N2O2

Molecular Weight

397.7 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H15Cl3N2O2/c1-10-2-3-12(19)7-16(10)22-18(25)11-6-17(24)23(9-11)13-4-5-14(20)15(21)8-13/h2-5,7-8,11H,6,9H2,1H3,(H,22,25)

InChI Key

LHWWBTGRQYBZDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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